Isovaleronitrile

Description

Properties

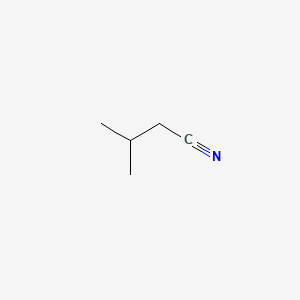

IUPAC Name |

3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDRKFYEGYYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021620 | |

| Record name | Isovaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-28-5 | |

| Record name | Isovaleronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVALERONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanenitrile, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2G72X091L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Isovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of isovaleronitrile (3-methylbutanenitrile). The information is compiled to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Identification

This compound, systematically named 3-methylbutanenitrile, is an aliphatic nitrile with a branched alkyl chain.[1][2] Its structure consists of a 2-methylpropane backbone with a cyano group attached to the first carbon.[1] The molecule is achiral as it lacks a stereocenter and therefore does not exhibit optical activity.[3][4] Conformational isomerism exists due to rotation around the C2-C3 bond, resulting in anti and gauche conformers with a minimal energy difference, allowing for their coexistence at room temperature.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-methylbutanenitrile[2] |

| Synonyms | Isoamylnitrile, 3-Methylbutyronitrile, Isopentane nitrile, Isobutyl cyanide[2][5] |

| CAS Number | 625-28-5[1] |

| Molecular Formula | C5H9N[1][3] |

| SMILES | CC(C)CC#N[1][2] |

| InChI | InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3[2] |

| InChIKey | QHDRKFYEGYYIIK-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable liquid and is soluble in organic solvents like ethanol and ether, but has limited solubility in water.[1]

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 83.13 g/mol [2][3] |

| Density | 0.795 g/mL at 25 °C[5] |

| Boiling Point | 128-130 °C at 730 mmHg[5] |

| Melting Point | -101 °C[1] |

| Flash Point | 28 °C (82.4 °F) - closed cup[1] |

| Vapor Pressure | 11.2 mmHg at 25 °C[1] |

| Refractive Index | n20/D 1.393[5] |

| Solubility in Water | Sparingly soluble[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Observed Shifts |

| ¹H NMR | The methylene protons (CH₂CN) appear as a doublet around δ 2.4-2.6 ppm. The tertiary proton (CH) is observed as a multiplet around δ 2.0-2.2 ppm. The six methyl protons (CH₃) present as a doublet around δ 1.0-1.2 ppm.[1] |

| ¹³C NMR | The nitrile carbon (C≡N) resonance is typically found in the range of δ 119-120 ppm. The two methyl carbons show resonances near δ 22-25 ppm.[1] |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N stretch) is observed around 2240-2260 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 83, corresponding to the molecular weight of this compound.[1] |

While specific instrument parameters from the cited literature are not available, a general experimental protocol for obtaining spectroscopic data for a liquid sample like this compound is as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a neat liquid sample, a small drop can be placed between two KBr or NaCl plates (capillary film method).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.

-

For GC-MS, a dilute solution of this compound in a volatile organic solvent is injected into the GC. The components are separated based on their boiling points and retention times before entering the mass spectrometer.

-

Ionize the sample using a method like Electron Ionization (EI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

-

Chemical Reactivity and Synthesis

This compound exhibits reactivity typical of aliphatic nitriles. The cyano group can undergo various transformations, making it a useful intermediate in organic synthesis.[3]

-

Hydrolysis: In the presence of an acid or base catalyst, the nitrile group can be hydrolyzed to form isovaleric acid.[1]

-

Reduction: The cyano group can be reduced to a primary amine (isovaleramine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde with reagents like diisobutylaluminium hydride (DIBAL-H).[1][3]

-

Oxidation: this compound can be oxidized to carboxylic acids under strong oxidizing conditions.[1][3]

-

Reactivity with Oxidizing Agents: It can react violently with strong oxidizing agents.[1]

Several synthetic routes to this compound have been established.

Caption: Key synthetic routes to this compound.

A classical method for synthesizing this compound involves a two-step process starting from isoamyl alcohol.[1]

Step 1: Conversion of Isoamyl Alcohol to an Alkyl Halide

-

React isoamyl alcohol with a hydrogen halide (e.g., HBr or HCl) to form the corresponding isoamyl halide. This is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group (water) by protonation, followed by displacement by the halide ion.

Step 2: Nucleophilic Substitution with Cyanide

-

The resulting isoamyl halide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), typically in a polar aprotic solvent like DMSO or acetone.

-

The cyanide ion (⁻CN) acts as a nucleophile, displacing the halide ion to form this compound.

-

The reaction mixture is typically heated to facilitate the substitution.

-

After the reaction is complete, the product is isolated by extraction and purified by distillation.

Note: Detailed, step-by-step protocols with specific quantities, reaction times, and temperatures are highly dependent on the specific laboratory setup and scale. Researchers should consult primary literature for optimized procedures.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids |

| Danger | H226: Flammable liquid and vapor[2] |

| Acute toxicity, oral |

| Danger | H301: Toxic if swallowed[2] |

| Skin corrosion/irritation |

| Warning | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation |

| Warning | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure |

| Warning | H335: May cause respiratory irritation[2] |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

-

Use in a well-ventilated area or under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Ground/bond container and receiving equipment to prevent static discharge.[6][7]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

If inhaled: Move the person into fresh air and keep them comfortable for breathing.[7]

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]

Caption: Common chemical transformations of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its role as a plant metabolite, particularly in plant-insect interactions, also opens avenues for research in chemical ecology and the development of pest management strategies.[1][3] Furthermore, it has been studied for its ability to induce nitrilase enzymes in microorganisms, which has potential applications in biocatalysis for industrial processes.[3]

References

- 1. Buy this compound | 625-28-5 [smolecule.com]

- 2. This compound | C5H9N | CID 12244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 625-28-5 | Benchchem [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Isovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isovaleronitrile, also known as 3-methylbutanenitrile. It covers its chemical identity, physicochemical properties, synthesis methodologies, applications in research and development, and essential safety protocols. This document is intended to serve as a critical resource for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Chemical Identity and Properties

This compound is an aliphatic nitrile with a branched-chain structure.[1][2] Its fundamental details are crucial for its application in various scientific contexts.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-methylbutanenitrile[1][2][3] |

| CAS Number | 625-28-5[1][3][4] |

| Molecular Formula | C₅H₉N[1][3][4] |

| Molecular Weight | 83.13 g/mol [1][4] |

| SMILES | CC(C)CC#N[1][3] |

| InChI Key | QHDRKFYEGYYIIK-UHFFFAOYSA-N[1][3][4] |

| Synonyms | Isobutyl cyanide, Isopentane nitrile, 3-Methylbutyronitrile[1][2][5] |

The physicochemical properties of this compound are summarized below, providing essential data for experimental design and process development.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 0.795 g/mL at 25 °C[5] |

| Boiling Point | 128-130 °C at 730 mmHg[1][5] |

| Melting Point | -101 °C[1][6] |

| Flash Point | 28 °C (82.4 °F) - closed cup[1] |

| Refractive Index | n20/D 1.393[5] |

| Vapor Pressure | 11.2 mmHg at 25 °C[1][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the desired scale, yield, and available starting materials.

This common method involves the nucleophilic substitution of a halogen with a cyanide group. The reaction is typically performed by heating a suitable halogenoalkane with sodium or potassium cyanide in an ethanolic solution.[7]

Materials:

-

1-bromo-2-methylpropane (isobutyl bromide)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (solvent)

-

Reflux apparatus

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a reflux condenser.

-

Dissolve sodium or potassium cyanide in ethanol within the flask.

-

Slowly add 1-bromo-2-methylpropane to the cyanide solution.

-

Heat the mixture under reflux for a specified duration to allow the substitution reaction to complete. The absence of water is critical to prevent the formation of alcohol byproducts.[7]

-

After the reaction, cool the mixture to room temperature.

-

Isolate the resulting this compound product through distillation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanenitrile

An In-depth Technical Guide to 3-Methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanenitrile, also known as isovaleronitrile or isobutyl cyanide, is an aliphatic nitrile with the chemical formula C5H9N[1][2]. It is a colorless to pale yellow liquid with a characteristic pungent odor[3][4][5]. This document provides a comprehensive overview of the physical and chemical properties of 3-methylbutanenitrile, its synthesis, key chemical reactions, and safety information, tailored for a technical audience in research and development.

Physical Properties

3-Methylbutanenitrile is characterized by a range of physical properties that are critical for its handling, application, and analysis. These properties are summarized in the tables below.

General and Molar Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-methylbutanenitrile | [6] |

| Synonyms | This compound, Isobutyl cyanide, Isopentane nitrile | [1][6][7] |

| CAS Number | 625-28-5 | [1][7] |

| Molecular Formula | C5H9N | [1][6][7] |

| Molecular Weight | 83.13 g/mol | [6][8][9] |

| Appearance | Colorless to pale yellow liquid | [3][4][5] |

| Odor | Pungent, unpleasant | [4][5] |

Thermal and Optical Properties

| Property | Value | Source(s) |

| Boiling Point | 127-130 °C at 730-760 mmHg | [1][3][7][8] |

| Melting Point | -72 to -101 °C | [3][10][11][12] |

| Flash Point | 83 °F (28.3 °C) | [1][3][7][12] |

| Refractive Index (n20/D) | 1.392 - 1.394 | [1][3][7][8] |

Density and Solubility

| Property | Value | Source(s) |

| Density | 0.791 - 0.795 g/mL at 20-25 °C | [1][3][7][8] |

| Solubility in Water | Slightly soluble (8546 mg/L at 25 °C est.) | [3][4][12] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, methanol, acetone | [3][4][12] |

Other Physicochemical Data

| Property | Value | Source(s) |

| Vapor Pressure | 11.2 mmHg at 25 °C | [1][7] |

| logP (o/w) | 1.07 - 1.556 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Chemical Properties and Reactions

3-Methylbutanenitrile undergoes typical reactions of aliphatic nitriles. Its reactivity is centered around the cyano group (-C≡N).

Key Chemical Reactions

The primary reactions involving 3-methylbutanenitrile are oxidation, reduction, and substitution at the cyano group.

-

Oxidation: The nitrile can be oxidized to form isovaleric acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) or chromium trioxide (CrO3)[9].

-

Reduction: The cyano group can be reduced to a primary amine, forming isovaleramine (3-methylbutan-1-amine). Powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for this purpose[9].

-

Hydrolysis: The nitrile group can be hydrolyzed to produce isovaleric acid and ammonia. This reaction is catalyzed by nitrilase enzymes found in various bacterial species, such as Rhodococcus and Alcaligenes faecalis[9]. This biocatalytic application is of significant interest.

Synthesis

3-Methylbutanenitrile can be synthesized through various routes. A common laboratory and industrial method involves the reaction of isovaleraldehyde with hydroxylamine hydrochloride and sodium hydroxide, followed by a subsequent step with copper diacetate and hydrazine in acetonitrile[13]. This two-stage process efficiently converts the aldehyde to the corresponding nitrile[13].

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of 3-methylbutanenitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are used to confirm the structure. The ¹³C NMR spectrum shows a characteristic peak for the nitrile carbon in the range of 115-130 ppm[4].

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy reveals a sharp, characteristic absorption band for the C≡N triple bond.

-

-

Mass Spectrometry (MS):

Note: While the types of spectroscopic data are known, detailed experimental protocols for their acquisition were not available in the consulted resources.

Applications in Research and Industry

3-Methylbutanenitrile serves as a valuable intermediate in various fields:

-

Organic Synthesis: It is a building block for synthesizing a range of organic compounds, including amines, amides, and other nitriles[2].

-

Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical compounds such as sedatives and antiviral drugs[2][12].

-

Biocatalysis: The compound is known to induce the production of nitrilase enzymes in microorganisms[9]. These enzymes have applications in the green synthesis of carboxylic acids.

-

Plant Science: It is recognized as a plant metabolite and a volatile organic compound that can play a role in plant-insect interactions[4][6][9].

Safety and Handling

3-Methylbutanenitrile is a flammable liquid and is considered toxic. Proper safety precautions are mandatory when handling this chemical.

Hazard Identification

| Hazard Class | GHS Classification | Source(s) |

| Flammability | Flammable liquid and vapor (Category 3) | [14] |

| Acute Toxicity (Oral) | Toxic/Fatal if swallowed (Category 2/3) | [14] |

| Acute Toxicity (Dermal) | Toxic in contact with skin (Category 3) | |

| Acute Toxicity (Inhalation) | Toxic if inhaled (Category 3) | |

| Skin Irritation | Causes skin irritation (Category 2) | [14] |

| Eye Irritation | Causes eye irritation (Category 2) | [14] |

| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1) | |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects |

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood[15].

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources[15]. Use non-sparking tools[15].

-

Store in a cool, dry, and well-ventilated area in a tightly closed container[15].

-

Ground and bond containers when transferring material to prevent static discharge.

-

In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam[15].

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the full Safety Data Sheet (SDS) before handling 3-methylbutanenitrile.

References

- 1. 3-Methylbutanenitrile|625-28-5|lookchem [lookchem.com]

- 2. Cas 625-28-5,3-Methylbutanenitrile | lookchem [lookchem.com]

- 3. This compound, 625-28-5 [thegoodscentscompany.com]

- 4. Buy this compound | 625-28-5 [smolecule.com]

- 5. This compound (3-Methylbutyronitrile) CAS 110-61-2: Properties, Uses, Safety Data & Supplier China – High Purity Chemical Manufacturer [nj-finechem.com]

- 6. This compound | C5H9N | CID 12244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 3-Methylbutanenitrile | 625-28-5 [chemicalbook.com]

- 9. This compound | 625-28-5 | Benchchem [benchchem.com]

- 10. guidechem.com [guidechem.com]

- 11. 3-methylbutanenitrile [stenutz.eu]

- 12. 3 Methylbutanenitrile | Manufacturer | COA & MSDS [industrochem.com]

- 13. 3-Methylbutanenitrile synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of Isovaleronitrile

Introduction

Isovaleronitrile, systematically named 3-methylbutanenitrile, is an aliphatic nitrile with the chemical formula C₅H₉N.[1][2] It is a colorless to pale yellow liquid and serves as a valuable building block in organic synthesis and is recognized as a plant metabolite.[1] Accurate structural elucidation and purity assessment of this compound are paramount in research and development, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This guide provides a comprehensive overview of the spectroscopic data of this compound, along with detailed experimental protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure

The structure of this compound consists of a branched alkyl group attached to a cyano functional group.

-

IUPAC Name: 3-methylbutanenitrile[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0-1.2 | Doublet | 6H | -CH(CH₃ )₂ |

| ~2.0-2.2 | Multiplet | 1H | -CH (CH₃)₂ |

| ~2.4-2.6 | Doublet | 2H | -CH₂ CN |

Data sourced from Smolecule[1]

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~22-25 | -CH(C H₃)₂ |

| Not specified | -C H(CH₃)₂ |

| Not specified | -C H₂CN |

| ~119-120 | -C ≡N |

Data sourced from Smolecule[1] and Oregon State University[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic stretching vibration of the nitrile group.

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2850-3000 | C-H stretching (from alkyl groups)[1] |

| 2240-2260 | C≡N stretching (sharp, intense peak)[1] |

| 1350-1480 | C-H bending (from methyl and methylene groups)[1] |

Data sourced from Smolecule[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI-MS) Data

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 83 | Low | [M]⁺ (Molecular Ion) |

| 68 | 6.9 | [M - CH₃]⁺ |

| 55 | 4.7 | [C₄H₇]⁺ |

| 43 | 100.0 | [C₃H₇]⁺ (Isopropyl cation, base peak) |

| 41 | 50.4 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 11.9 | [C₃H₃]⁺ |

| 27 | 16.0 | [C₂H₃]⁺ |

Data sourced from ChemicalBook[7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[8]

-

The choice of solvent is crucial as its residual signal should not overlap with the analyte's resonances.[9]

-

Ensure the sample is thoroughly mixed to achieve a homogeneous solution.[8]

-

The height of the solution in the NMR tube should be between 4.0 and 5.0 cm to ensure it is within the detection region of the NMR coil.[9]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow at least five minutes for the sample temperature to equilibrate.[10]

-

Tune and shim the sample to optimize the magnetic field homogeneity, which is critical for obtaining high-resolution spectra with sharp, symmetrical peaks.[10]

-

For ¹H NMR, acquire a standard single-pulse experiment. The use of ¹³C decoupling is generally not required but can be used to remove satellite peaks if they interfere with accurate quantification.[10]

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and improve the signal-to-noise ratio. Inverse-gated decoupling should be used for quantitative analysis to prevent the Nuclear Overhauser Effect (NOE) from altering signal intensities.[10]

-

Ensure a sufficient relaxation delay between pulses to allow for full relaxation of all nuclei, which is essential for accurate integration in quantitative NMR.[10]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup and Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.[12]

-

Acquire a background spectrum of the empty instrument to subtract any contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[12]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the major functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a concentration of approximately 100 µg/mL is often suitable.[13] For Liquid Chromatography-Mass Spectrometry (LC-MS), a concentration of around 10 µg/mL is a good starting point.[13][14]

-

Use a volatile, high-purity solvent such as methanol, acetonitrile, or dichloromethane.[14]

-

Transfer the solution to a clean 2 mL sample vial with a screw cap and a soft septum.[13]

-

-

Instrument Setup and Data Acquisition (GC-MS with Electron Ionization):

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

-

The injector temperature is typically set to around 250 °C to ensure rapid volatilization of the sample.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV.

-

The mass analyzer is set to scan over a relevant m/z range (e.g., 20-100 amu).

-

-

Data Processing:

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

-

The mass spectrum corresponding to this peak can be extracted and analyzed.

-

Identify the molecular ion peak and major fragment ions. The fragmentation pattern can be compared to library spectra for confirmation.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Putative EI-MS fragmentation pathway for this compound.

References

- 1. Buy this compound | 625-28-5 [smolecule.com]

- 2. This compound | C5H9N | CID 12244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H9N) [pubchemlite.lcsb.uni.lu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 625-28-5 | Benchchem [benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 3-Methylbutanenitrile (625-28-5) 13C NMR spectrum [chemicalbook.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. uib.no [uib.no]

An In-depth Technical Guide on the Natural Occurrence of Isovaleronitrile in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleronitrile, also known as 3-methylbutanenitrile, is a volatile organic compound that has been identified as a naturally occurring metabolite in a variety of plant species.[1][2] This aliphatic nitrile plays a significant role in plant defense mechanisms, particularly as a herbivore-induced plant volatile (HIPV).[2] Its production is often triggered by biotic stressors, such as insect feeding, and is mediated by complex signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthetic pathways, ecological roles, and the experimental protocols used for its study.

Natural Occurrence of this compound in Plants

This compound has been detected in several plant species, often as a component of their volatile emissions. Its presence is most prominently documented in the context of plant defense against herbivores.

Key Plant Species:

-

Oenothera biennis (Common Evening Primrose): This is the most well-studied plant regarding this compound production. It is released from the leaves upon herbivory by insects such as the flea beetle, Altica oleracea.[3]

-

Solanum lycopersicum (Tomato): this compound has been reported as a metabolite in tomato plants.[4]

-

Orchids: The compound has been identified as a component of the floral scent in some orchid species, including Angraecum sesquipedale and Diaphananthe pellucida.

-

Juglans regia (Walnut): Infested green walnut husks have been found to emit this compound.[5]

-

Taraxacum (Dandelion): this compound has also been reported in Taraxacum honeys.

Quantitative Data on this compound Emission

Quantitative data on this compound concentrations in plants is limited and can vary significantly based on the plant species, the type and duration of stress, and the analytical methods used. The following table summarizes the available quantitative data.

| Plant Species | Tissue/Condition | Method | Concentration/Emission Rate | Citation(s) |

| Oenothera biennis | Leaves treated with Methyl Jasmonate (MeJA) | Headspace SPME-GC-MS | 130.6 ± 57.5 ng/cm² for 24h | [3] |

| Oenothera biennis | Leaves treated with MeJA in a 100 mL vial | Headspace SPME-GC-MS | 1.4 ± 0.6 µg per leaf for 24h | [3] |

Biosynthesis and Signaling

The production of this compound in plants is a sophisticated process involving specific biosynthetic pathways triggered by external stimuli, primarily herbivory. The key precursor for this compound is the amino acid L-leucine.[3]

Jasmonate Signaling Pathway

The induction of this compound synthesis is largely mediated by the jasmonate signaling pathway, a central component of plant defense responses.

-

Herbivore Damage: When an insect feeds on a plant, specific elicitors in the insect's oral secretions are recognized by the plant.

-

Jasmonic Acid (JA) Synthesis: This recognition triggers the synthesis and accumulation of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

-

Gene Expression: JA-Ile binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (e.g., MYC2) to activate the expression of defense-related genes.

-

Enzyme Production: Among the activated genes are those encoding the enzymes responsible for the biosynthesis of volatile compounds, including this compound.

Aldoxime-Nitrile Biosynthetic Pathway

The conversion of L-leucine to this compound is believed to proceed via the aldoxime-nitrile pathway, which is a common route for the synthesis of nitrogen-containing defense compounds in plants.[6][7][8]

-

Conversion to Aldoxime: The first committed step is the conversion of L-leucine to isovaldoxime (3-methylbutanal oxime). This reaction is catalyzed by a cytochrome P450 monooxygenase, likely from the CYP79 family.[3][9] These enzymes are known to catalyze the conversion of amino acids to their corresponding aldoximes.[10]

-

Dehydration to Nitrile: The isovaldoxime is then dehydrated to form this compound. The specific enzyme responsible for this step in plants has not been definitively characterized but is functionally an aldoxime dehydratase.[8]

Experimental Protocols

The study of this compound in plants primarily involves the analysis of volatile organic compounds. The following sections detail the key experimental methodologies.

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common and effective method for the extraction and analysis of this compound from plant tissues.

Protocol:

-

Sample Preparation:

-

Excise a known quantity of plant material (e.g., leaf tissue) and place it in a headspace vial.

-

For induction studies, the plant material may be subjected to herbivory or treated with methyl jasmonate prior to collection.

-

-

Headspace Extraction:

-

Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

-

Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatiles.

-

-

GC-MS Analysis:

-

Thermally desorb the adsorbed compounds from the SPME fiber in the injection port of a gas chromatograph.

-

Separate the volatile compounds on a capillary column (e.g., DB-5ms).

-

Detect and identify the compounds using a mass spectrometer. Identification of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

-

-

Quantification:

-

Quantification can be achieved by creating a calibration curve with known concentrations of an this compound standard. An internal standard can be added to the sample to correct for variations in extraction efficiency.

-

Deuterium Labeling for Biosynthetic Pathway Elucidation

To confirm L-leucine as the precursor of this compound, stable isotope labeling experiments can be performed.

Protocol:

-

Preparation of Labeled Precursor: Synthesize or procure deuterium-labeled L-leucine (e.g., L-leucine-d10).

-

Administration to Plant: Introduce the labeled L-leucine to the plant. This can be done by:

-

Stem feeding: Placing the cut stem of a plant shoot in a solution containing the labeled amino acid.

-

Leaf infiltration: Injecting a solution of the labeled amino acid directly into the leaf tissue.

-

-

Induction of Volatile Production: After a period of uptake, induce the production of this compound through herbivory or MeJA treatment.

-

Volatile Collection and Analysis: Collect the emitted volatiles using HS-SPME and analyze them by GC-MS.

-

Mass Spectral Analysis: The incorporation of deuterium from L-leucine-d10 into this compound will result in a corresponding mass shift in the mass spectrum of the produced this compound, confirming the precursor-product relationship.

Ecological Significance

The production of this compound is a key component of the plant's indirect defense strategy. By releasing this volatile compound upon herbivore attack, the plant can attract natural enemies of the herbivore, such as predatory insects. For instance, in Oenothera biennis, the emission of this compound attracts the predatory blue shield bug, Zicrona caerulea, which then preys on the herbivorous flea beetles.[3] This tritrophic interaction helps to reduce herbivore pressure on the plant.

Conclusion

This compound is a naturally occurring plant metabolite with a significant role in chemical ecology, particularly in herbivore-induced plant defense. Its biosynthesis from L-leucine is triggered by jasmonate signaling and likely proceeds through the aldoxime-nitrile pathway. The analysis of this volatile compound is primarily achieved through sensitive techniques like HS-SPME-GC-MS. Further research into the specific enzymes involved in its biosynthesis and a broader screening of plant species for its presence will provide deeper insights into its distribution and functional diversity in the plant kingdom. This knowledge can be valuable for applications in agriculture, such as the development of novel pest management strategies, and for professionals in drug development exploring natural product-based solutions.

References

- 1. This compound co-induced with its precursor, l-leucine, by herbivory in the common evening primrose stimulates foraging behavior of the predatory blue shield bug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, 625-28-5 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Toward the Analysis of Volatile Organic Compounds from Tomato Plants (Solanum lycopersicum L.) Treated with Trichoderma virens or/and Botrytis cinerea [mdpi.com]

- 9. Chemical Composition of Essential Oil from Four Sympatric Orchids in NW-Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Isovaleronitrile as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleronitrile (3-methylbutanenitrile) is a volatile organic compound recognized as a significant plant metabolite, particularly in the context of plant defense and inter-organismal communication. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and signaling pathways associated with this compound in plants. Drawing from current scientific literature, this document details its induction by herbivory and hormonal elicitors, presents quantitative data on its production, and outlines the experimental protocols for its study. Furthermore, this guide illustrates the key biosynthetic and signaling pathways using logical diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Plants produce a diverse array of secondary metabolites that are not directly involved in their primary growth and development but are crucial for their interaction with the environment. Among these, volatile organic compounds (VOCs) play a pivotal role in mediating interactions with other organisms, including herbivores, pathogens, and beneficial insects. This compound, an aliphatic nitrile, has emerged as a key player in these chemical dialogues. It has been identified as a herbivore-induced plant volatile (HIPV) in several plant species, where it functions as a signaling molecule to attract natural enemies of herbivores, thus contributing to the plant's indirect defense mechanisms.[1][2] This guide delves into the technical aspects of this compound's role as a plant metabolite, providing a resource for its further investigation and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the amino acid L-leucine.[2][3] The pathway involves a two-step enzymatic conversion, catalyzed by members of the cytochrome P450 (CYP) superfamily.[4][5]

-

Conversion of L-Leucine to Isovaleraldoxime: The initial step is the conversion of L-leucine to (E/Z)-isovaldoxime. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family, specifically CYP79D6 and CYP79D7 have been implicated in the formation of various aldoximes from amino acids in poplar.[1][4] These enzymes are known to be involved in the biosynthesis of defense-related compounds.[6]

-

Conversion of Isovaldoxime to this compound: The subsequent dehydration of isovaldoxime to this compound is catalyzed by another class of cytochrome P450 enzymes, belonging to the CYP71 family.[5][7] For instance, in poplar, CYP71B40v3 and CYP71B41v2 have been shown to convert aldoximes to their corresponding nitriles.[5]

Physiological Role and Induction

The primary recognized role of this compound in plants is in indirect defense against herbivores.[1][2] As a HIPV, it is released upon herbivore feeding and acts as a chemical cue to attract predators and parasitoids of the attacking herbivores.

Induction by Herbivory and Elicitors

The production and emission of this compound are strongly induced by herbivore damage. For instance, in the common evening primrose (Oenothera biennis), infestation by the flea beetle Altica oleracea leads to the emission of this compound as a major volatile component.[3][8]

Furthermore, the synthesis of this compound can be triggered by the application of methyl jasmonate (MeJA), a key signaling molecule in the jasmonate pathway, which is central to plant defense responses against herbivores.[2][8] Notably, mechanical damage alone is not sufficient to induce this compound emission, indicating that herbivore-specific cues or the jasmonate signaling cascade are required for its production.[3]

Quantitative Data

The emission of this compound is quantifiable and shows a significant increase upon induction. The following tables summarize the available quantitative data on this compound production.

Table 1: Chemical Composition of Volatiles from Oenothera biennis Leaves After Different Treatments

| Compound | Undamaged | Mechanically Damaged | Herbivore-Infested (Larvae) | Herbivore-Infested (Adults) | MeJA-Treated |

| This compound | - | - | +++ | +++ | +++ |

| (E/Z)-Isovaldoxime | - | - | + | + | + |

| 3-Methyl-1-nitrobutane | - | - | + | + | + |

| (E)-β-Ocimene | - | - | ++ | ++ | ++ |

| α-Pinene | - | - | + | + | + |

| (E,E)-α-Farnesene | - | - | ++ | ++ | ++ |

Data from Ishizaki et al. (2018).[8] The symbols indicate the relative abundance of the compounds: - (not detected), + (minor component), ++ (major component), +++ (most abundant component).

Table 2: Quantification of this compound Emission from Oenothera biennis Leaves After MeJA Treatment

| Time After MeJA Treatment (hours) | This compound Emission (ng/cm²) |

| 12 (in light) | 4.3 ± 7.4 |

| 24 (in light) | 130.6 ± 57.5 |

| 24 (in dark) | 3.7 ± 7.4 |

Data from Ishizaki et al. (2018).[8] Values are presented as mean ± standard deviation.

Signaling Pathway

The induction of this compound biosynthesis is intricately linked to the jasmonate (JA) signaling pathway, a major hormonal pathway mediating plant defense against herbivores.

Upon herbivore attack, the production of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), is triggered. JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This binding leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the repression of various transcription factors (TFs), such as MYC2 and other bHLH and AP2/ERF family TFs.[9][10][11] These TFs then activate the expression of JA-responsive genes, including the genes encoding the CYP79 and CYP71 enzymes responsible for this compound biosynthesis.[4][5]

Experimental Protocols

Headspace Volatile Collection and Analysis by SPME-GC-MS

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound from plant headspace using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with PTFE/silicone septa

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Internal standard (e.g., n-octane or other suitable compound not present in the plant volatiles)

-

Plant material (e.g., leaves)

Procedure:

-

Sample Preparation: Place a known amount of fresh plant material (e.g., 1 g of leaves) into a headspace vial. For herbivory or elicitor studies, the treatment should be applied prior to placing the sample in the vial.

-

Internal Standard: Add a known amount of the internal standard to the vial.

-

Equilibration: Seal the vial and allow the headspace to equilibrate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30 minutes) at the same controlled temperature.

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

-

Injector Temperature: 250°C (splitless mode).

-

GC Column: A non-polar or medium-polar column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

-

Carrier Gas: Helium.

-

MS Parameters: Scan a mass range of m/z 35-350.

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum by comparing with a pure standard and/or a spectral library. Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

Deuterium Labeling to Trace Biosynthesis

This protocol provides a general framework for using deuterium-labeled L-leucine to confirm its role as a precursor for this compound biosynthesis.

Materials:

-

Deuterium-labeled L-leucine (e.g., L-leucine-d10)

-

Plant material (e.g., detached leaves or whole plants)

-

Solution for administering the labeled precursor (e.g., Murashige and Skoog medium or sterile water)

-

SPME-GC-MS setup as described in section 6.1.

Procedure:

-

Precursor Administration:

-

For detached leaves, place the petioles in a solution containing a known concentration of deuterium-labeled L-leucine.

-

For whole plants, the labeled precursor can be supplied through the hydroponic solution or by injection into the stem.

-

-

Incubation: Incubate the plant material for a specific period to allow for the uptake and metabolism of the labeled precursor.

-

Induction (Optional): If studying induced biosynthesis, apply the stimulus (e.g., MeJA treatment or herbivore feeding) after a period of precursor uptake.

-

Volatile Collection and Analysis: Collect and analyze the headspace volatiles using the SPME-GC-MS protocol described in section 6.1.

-

Data Analysis:

-

Analyze the mass spectrum of the this compound peak.

-

The incorporation of deuterium from L-leucine-d10 will result in a mass shift in the molecular ion and characteristic fragment ions of this compound.

-

The degree of labeling can be calculated by comparing the intensities of the labeled and unlabeled isotopic peaks.

-

Conclusion and Future Perspectives

This compound is a crucial plant metabolite involved in intricate ecological interactions, particularly in plant defense against herbivores. Its biosynthesis from L-leucine is tightly regulated by the jasmonate signaling pathway, highlighting the plant's ability to mount a rapid and specific chemical defense. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted roles of this volatile compound.

Future research should focus on elucidating the specific transcription factors that directly regulate the expression of the CYP79 and CYP71 genes involved in this compound biosynthesis. A deeper understanding of the regulatory network will be crucial for potential applications in agriculture, such as engineering plants with enhanced pest resistance. Furthermore, exploring the diversity of nitrile biosynthesis across different plant species may reveal novel enzymes and pathways with potential applications in biotechnology and synthetic biology. The role of this compound and other nitriles in plant-microbe interactions and as potential allelochemicals also warrants further investigation. For drug development professionals, understanding the biosynthesis and regulation of such bioactive plant compounds can provide insights into novel enzymatic pathways and potential targets for modulating plant-derived therapeutic agents.

References

- 1. Two herbivore-induced cytochrome P450 enzymes CYP79D6 and CYP79D7 catalyze the formation of volatile aldoximes involved in poplar defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound co-induced with its precursor, l-leucine, by herbivory in the common evening primrose stimulates foraging behavior of the predatory blue shield bug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Herbivore-Induced Cytochrome P450 Enzymes CYP79D6 and CYP79D7 Catalyze the Formation of Volatile Aldoximes Involved in Poplar Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Herbivore-induced poplar cytochrome P450 enzymes of the CYP71 family convert aldoximes to nitriles which repel a generalist caterpillar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

Synthesis of Isovaleronitrile from Isovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing isovaleronitrile from isovaleric acid. The document details the key chemical transformations, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for the principal reactions. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as 3-methylbutyronitrile, is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis from readily available isovaleric acid is a topic of significant interest in industrial and academic research. The primary and most established method for this transformation involves a two-step process: the amidation of isovaleric acid to form isovaleramide, followed by the dehydration of the amide to yield the target nitrile. Direct conversion methods from the carboxylic acid are also emerging as viable alternatives.

Synthetic Pathways

The synthesis of this compound from isovaleric acid can be broadly categorized into two main approaches: a two-step synthesis via an amide intermediate and direct conversion methods.

Two-Step Synthesis via Isovaleramide

This is the most traditional and widely documented route. It involves two distinct chemical transformations:

-

Amidation of Isovaleric Acid: Isovaleric acid is first converted to its corresponding primary amide, isovaleramide. This can be achieved through several methods, with the most common being the reaction with a nitrogen source such as ammonia or urea, often under thermal conditions or with catalytic assistance. The classical approach involves the formation of the ammonium salt of the carboxylic acid, which upon heating, dehydrates to the amide.[1]

-

Dehydration of Isovaleramide: The resulting isovaleramide is then subjected to a dehydration reaction to afford this compound. A variety of dehydrating agents can be employed for this step, ranging from stoichiometric reagents to catalytic systems.

Direct Conversion of Isovaleric Acid to this compound

More recent methodologies have focused on the direct, one-pot conversion of carboxylic acids to nitriles, bypassing the isolation of the amide intermediate. These methods often require specific catalysts and reaction conditions. One such approach involves the reaction of the carboxylic acid with a cyanating agent in the presence of a catalyst.[2] Another method utilizes a continuous-flow system at high temperatures and pressures with acetonitrile serving as both the solvent and a nitrogen source.[3]

Quantitative Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound from isovaleric acid, based on literature precedents for similar compounds.

Table 1: Amidation of Carboxylic Acids to Primary Amides

| Carboxylic Acid | Nitrogen Source | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |

| Phenylacetic Acid | Urea | Mg(NO₃)₂·6H₂O (10 mol%) | 24 | 91 | [4] |

| Hydrocinnamic Acid | Urea | Mg(NO₃)₂·6H₂O (10 mol%) | 24 | 97 | [4] |

| Phenylacetic Acid | Urea | Imidazole (20 mol%) | 24 | 85 | [4] |

| Diphenylacetic Acid | Urea | Boric Acid | 0.3-0.4 | 78-80 | [5] |

Table 2: Dehydration of Primary Amides to Nitriles

| Primary Amide | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Benzamide | P(NMe₂)₃ | Dichloromethane | Room Temp | 15 min | 99 | [6] |

| Benzamide | PCl₃ / Et₃N | Dichloromethane | Room Temp | 10 min | 98 | [6] |

| Various Amides | P₂O₅ | Neat | High Temp | Varies | Good | [7] |

| Various Amides | SOCl₂ | Neat or Solvent | Varies | Varies | Good | [4] |

| Aromatic/Aliphatic Amides | Oxalyl chloride / DMSO / Et₃N | - | Room Temp | 1 h | Good to Excellent | [8] |

Table 3: Direct Conversion of Carboxylic Acids to Nitriles

| Carboxylic Acid | Cyanating Agent/Conditions | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Benzoic Acid | Acetonitrile (supercritical) | None | 350 | 25 min | High | [3] |

| Various Acids | N-Cyano-N-aryl–arylsulfonamide | FeCl₃ | Varies | Varies | Moderate to Excellent | [2] |

| Various Acids | Acetonitrile / H₂SO₄ | H₂SO₄ | Reflux | Varies | Good to Moderate |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound from isovaleric acid. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of Isovaleramide from Isovaleric Acid

Method A: Amidation using Urea (Catalytic)

This protocol is adapted from general procedures for the direct amidation of carboxylic acids using urea.[4][5]

-

Materials:

-

Isovaleric acid

-

Urea

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or Imidazole

-

High-boiling point solvent (e.g., octane or toluene)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add isovaleric acid (1.0 equiv), urea (1.5 equiv), and the catalyst (e.g., Mg(NO₃)₂·6H₂O, 10 mol%).

-

Add a suitable high-boiling point solvent (e.g., octane) to create a stirrable mixture.

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically run for 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude isovaleramide by recrystallization or column chromatography.

-

Method B: Thermal Amidation via Ammonium Salt

This is a classical approach that involves the formation and subsequent dehydration of the ammonium salt.

-

Materials:

-

Isovaleric acid

-

Aqueous ammonia (concentrated)

-

Distillation apparatus

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, carefully neutralize isovaleric acid with an equimolar amount of concentrated aqueous ammonia. The reaction is exothermic.

-

Once the initial reaction subsides, gently heat the mixture to distill off the water.

-

After the water has been removed, increase the temperature to around 200 °C to effect the dehydration of the ammonium isovalerate to isovaleramide. Water will be evolved during this step.

-

Continue heating until the evolution of water ceases.

-

Cool the reaction mixture to obtain crude isovaleramide.

-

Purify the product by recrystallization or distillation under reduced pressure.

-

Step 2: Dehydration of Isovaleramide to this compound

This protocol is a general procedure for the dehydration of primary amides using phosphorus pentoxide (P₂O₅).[7]

-

Materials:

-

Isovaleramide

-

Phosphorus pentoxide (P₂O₅)

-

Distillation apparatus

-

Heating mantle

-

Sand bath

-

-

Procedure:

-

In a dry round-bottom flask, thoroughly mix isovaleramide (1.0 equiv) with phosphorus pentoxide (0.5-1.0 equiv). The mixing should be done quickly to minimize exposure to atmospheric moisture.

-

Assemble a distillation apparatus with the flask.

-

Heat the mixture gently in a sand bath. The this compound will start to distill over.

-

Collect the distillate, which is crude this compound.

-

The crude product may be purified by a second distillation, optionally after washing with a dilute sodium carbonate solution and then water, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the two-step synthesis of this compound.

Safety Considerations

-

Isovaleric Acid: Corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood.

-

Urea: Generally considered low hazard, but dust can be irritating.

-

Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent and corrosive. Reacts violently with water. Handle with extreme care in a dry environment and wear appropriate PPE.

-

Thionyl Chloride (SOCl₂): Toxic, corrosive, and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate PPE.

-

This compound: Flammable and toxic if ingested or inhaled. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow all standard laboratory safety procedures.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel [mdpi.com]

- 3. Ammonium isovalerate | C5H13NO2 | CID 61419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ammonium isovalerate 30% in pg, 7563-33-9 [thegoodscentscompany.com]

- 7. US3474138A - Process for making isovaleric acid - Google Patents [patents.google.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide on the Nitrilation of 3-Methylbutanol to Produce Isovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleronitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be efficiently produced through the nitrilation of 3-methylbutanol. This technical guide provides a comprehensive overview of the primary synthetic route, focusing on the catalytic ammoxidation process. It details the reaction mechanisms, experimental protocols, and quantitative data derived from scientific literature. The guide also includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process for research and development applications.

Introduction

This compound (3-methylbutanenitrile) is a valuable chemical intermediate used in the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The conversion of 3-methylbutanol (isoamyl alcohol) to this compound represents an important industrial transformation. Among the various synthetic strategies, catalytic ammoxidation has emerged as a highly effective method, offering a direct and atom-economical route. This process involves the reaction of the alcohol with ammonia and an oxidant, typically air or oxygen, over a heterogeneous catalyst at elevated temperatures. This document serves as a technical resource for professionals in the field, providing detailed insights into the core aspects of this nitrilation reaction.

Reaction Mechanism and Catalysis

The primary mechanism for the nitrilation of 3-methylbutanol to this compound is via catalytic ammoxidation. This process is a vapor-phase reaction that typically occurs over metal oxide catalysts.

Reaction Pathway:

The overall reaction can be summarized as follows:

(CH₃)₂CHCH₂CH₂OH + NH₃ + O₂ → (CH₃)₂CHCH₂CN + 2H₂O

The reaction proceeds through a series of steps on the catalyst surface:

-

Oxidative Dehydrogenation of the Alcohol: 3-methylbutanol is first oxidized to the corresponding aldehyde, isovaleraldehyde.

-

Imine Formation: The isovaleraldehyde then reacts with ammonia to form an imine intermediate.

-

Dehydrogenation of the Imine: The imine is further dehydrogenated to yield this compound.

Catalyst Systems:

A variety of heterogeneous catalysts have been shown to be effective for the ammoxidation of alcohols. While specific data for 3-methylbutanol is limited in publicly accessible literature, analogous reactions with other primary alcohols provide strong indicators of suitable catalyst systems. These primarily include:

-

Vanadium-based catalysts: Vanadium pentoxide (V₂O₅) supported on carriers like titania (TiO₂) or zirconia (ZrO₂) is a widely studied catalyst for alcohol ammoxidation.[1][2] The redox properties of vanadium are crucial for the dehydrogenation steps.

-

Iron-based catalysts: Iron oxides, often in combination with other metals like antimony (Sb), have demonstrated high activity and selectivity for the ammoxidation of various alcohols.[3] Single-atom iron catalysts on nitrogen-doped carbon (Fe₁-N-C) have also shown exceptional efficiency under mild conditions for the synthesis of a wide range of nitriles from alcohols.[3][4][5]

-

Copper-based catalysts: Copper-based catalysts, often used in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective for the aerobic oxidation of alcohols to nitriles in the presence of ammonia.[6][7]

-

Platinum-based catalysts: Supported platinum catalysts have been investigated for the aerobic oxidative coupling of alcohols and ammonia to form nitriles.[8]

The choice of catalyst and support significantly influences the reaction's efficiency, selectivity, and operating conditions.

Experimental Protocols

General Procedure for Vapor-Phase Catalytic Ammoxidation:

-

Catalyst Preparation:

-

The catalyst, for instance, V₂O₅/TiO₂, is prepared by impregnating the TiO₂ support with a solution of a vanadium precursor (e.g., ammonium metavanadate).

-

The impregnated support is then dried and calcined at high temperatures to form the active metal oxide phase.

-

-

Reactor Setup:

-

A fixed-bed continuous flow reactor is typically used for vapor-phase reactions.

-

The reactor is made of a material resistant to high temperatures and corrosion, such as quartz or stainless steel.

-

The catalyst is packed into the reactor, forming a catalyst bed.

-

The reactor is placed inside a furnace to maintain the desired reaction temperature.

-

-

Reaction Execution:

-

A feed stream containing 3-methylbutanol, ammonia, and an oxygen-containing gas (e.g., air) is prepared. The molar ratios of the reactants are a critical parameter to be optimized.

-

The 3-methylbutanol is vaporized and mixed with the gaseous reactants before entering the reactor.

-

The reactant mixture is passed through the heated catalyst bed.

-

The reaction products are cooled and collected in a condenser.

-

-

Product Analysis:

-

The collected liquid products are analyzed using gas chromatography (GC) to determine the conversion of 3-methylbutanol and the selectivity towards this compound and other byproducts.

-

Gaseous products can be analyzed using an online gas analyzer.

-

Quantitative Data

Specific quantitative data for the nitrilation of 3-methylbutanol is not extensively reported. However, data from analogous ammoxidation reactions of other alcohols can provide a baseline for expected performance. The following table summarizes typical reaction conditions and outcomes for the ammoxidation of primary alcohols over various catalysts.

| Catalyst System | Alcohol Substrate | Temperature (°C) | Pressure (atm) | Reactant Molar Ratio (Alcohol:NH₃:O₂) | Conversion (%) | Selectivity to Nitrile (%) | Reference |

| V₂O₅/ZrO₂ | Ethanol | 300-400 | 1 | 1:2.6:1.2 | ~95 | ~70 | [1][2] |

| V₂O₅/TiO₂ | Ethanol | 300-400 | 1 | 1:2.6:1.2 | ~98 | ~60 | [1][2] |

| Fe₁-N-C | Benzyl alcohol | 35 | 1 (air) | 1:15 (aq. NH₃) | >99 | >99 | [3][4][5] |

| CuI/bpy/TEMPO | Various primary alcohols | 55 | 1 (O₂) | 1:2 (aq. NH₃) | >90 | >90 | [6] |

| Pt/C | Benzyl alcohol | 90 | 31 (9% O₂ in N₂) | 1:3 | ~90 | ~85 | [8] |

Note: The data presented is for analogous reactions and should be considered as a starting point for the optimization of 3-methylbutanol nitrilation.

Visualizations

Reaction Pathway Diagram

Caption: Proposed reaction pathway for the catalytic ammoxidation of 3-methylbutanol.

Experimental Workflow Diagram

Caption: General experimental workflow for vapor-phase ammoxidation.

Conclusion

The nitrilation of 3-methylbutanol to this compound via catalytic ammoxidation presents a promising and efficient synthetic route. While specific literature detailing this exact conversion is sparse, extensive research on the ammoxidation of other primary alcohols provides a solid foundation for process development. The key to a successful synthesis lies in the selection of an appropriate catalyst system and the optimization of reaction parameters such as temperature, pressure, and reactant feed ratios. This guide provides the fundamental knowledge and extrapolated protocols necessary for researchers and drug development professionals to embark on the synthesis and optimization of this compound production from 3-methylbutanol. Further experimental investigation is warranted to elucidate the optimal conditions and catalyst for this specific transformation.

References

- 1. Ethanol gas-phase ammoxidation to acetonitrile: the reactivity of supported vanadium oxide catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient iron single-atom catalysts for selective ammoxidation of alcohols to nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Enzymatic Synthesis of Isovaleronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of isovaleronitrile offers a green and efficient alternative to traditional chemical methods, which often rely on toxic cyanide reagents and harsh reaction conditions. This technical guide provides an in-depth overview of the biocatalytic production of this compound, focusing on the use of aldoxime dehydratases. Detailed experimental protocols for whole-cell and immobilized enzyme systems are presented, along with a summary of key quantitative data. Signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding of the process for research, development, and application in the pharmaceutical and fine chemical industries.

Introduction